molecular formula C21H18N4O4 B2853096 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one CAS No. 1113122-40-9

3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2853096
CAS No.: 1113122-40-9
M. Wt: 390.399
InChI Key: AIYBOBPGIBJBSD-UHFFFAOYSA-N
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Description

3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazepine core, a sulfonyl group, and a fluorobenzyl ether moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: The synthesis begins with the formation of the benzoxazepine core through a cyclization reaction. This can be achieved by reacting an appropriate amine with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the benzoxazepine intermediate is treated with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Fluorobenzyl Ether Moiety: The final step involves the etherification of the benzoxazepine intermediate with 2-fluorobenzyl alcohol under acidic conditions, typically using a catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ether moiety, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Amines, thioethers.

Scientific Research Applications

3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzoxazepine core may interact with neurotransmitter receptors in the brain, modulating their function and leading to therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,5-Dimethylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the fluorobenzyl ether moiety, which may result in different chemical and biological properties.

    7-{[(2-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the sulfonyl group, potentially altering its reactivity and biological activity.

    4-[(2,5-Dimethylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzothiazepine: Contains a sulfur atom in the ring structure instead of oxygen, which may affect its chemical stability and reactivity.

Uniqueness

The presence of both the sulfonyl group and the fluorobenzyl ether moiety in 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects distinguish it from similar compounds.

Biological Activity

The compound 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological effects of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O3C_{21}H_{20}N_{4}O_{3}, with a molecular weight of approximately 376.41 g/mol. Its structure includes a 1,2,4-oxadiazole moiety, which is known for contributing to diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazole , including our compound of interest, exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds containing the oxadiazole ring have shown efficacy against various Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus while demonstrating lesser activity against Gram-negative strains . The presence of the oxadiazole group enhances lipophilicity, facilitating cell membrane penetration and increasing antimicrobial effectiveness.
  • Antifungal Properties : The compound has also been tested against fungal pathogens. Studies have demonstrated that certain oxadiazole derivatives possess antifungal activity comparable to established antifungal agents .

Anticancer Activity

The anticancer potential of This compound has been explored in several in vitro studies:

  • Cell Line Studies : The compound was evaluated against various cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Results indicated that it exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM .
  • Mechanism of Action : Investigations into its mechanism suggest that the compound may inhibit key enzymes involved in cell proliferation and survival pathways. Specifically, it has been identified as a potential inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Antimicrobial Activity : A study synthesized various 1,2,4-oxadiazole derivatives and tested their antimicrobial properties using disc diffusion methods. Results showed that compounds with methoxy substituents were particularly effective against Bacillus thuringiensis and other pathogens .
  • Cytotoxicity Assessment : In a comparative study involving multiple oxadiazole derivatives, one compound demonstrated over fourfold increased antitumor activity compared to its precursor molecule against MCF7 cells .

Data Summary

PropertyValue
Molecular FormulaC21H20N4O3C_{21}H_{20}N_{4}O_{3}
Molecular Weight376.41 g/mol
Antibacterial ActivityEffective against Gram-positive bacteria
Antifungal ActivityModerate efficacy against fungal pathogens
Cytotoxicity (IC50)10 - 20 µM against cancer cell lines

Properties

IUPAC Name

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-13-7-9-14(10-8-13)25-12-11-16(26)18(23-25)21-22-20(24-29-21)15-5-4-6-17(27-2)19(15)28-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYBOBPGIBJBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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